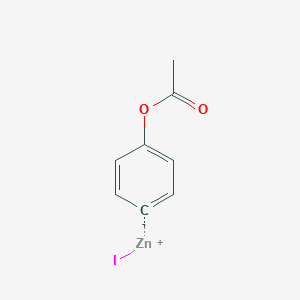

4-Acetoxyphenylzinc iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetoxyphenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn and a molecular weight of 327.43 g/mol . This compound is notable for its use in organic synthesis, particularly in cross-coupling reactions, where it serves as a reagent to introduce phenyl groups into various substrates.

準備方法

4-Acetoxyphenylzinc iodide is typically prepared through the reaction of 4-iodophenol with zinc dust in the presence of acetic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:

4-Iodophenol+Zinc dust+Acetic anhydride→4-Acetoxyphenylzinc iodide

Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

化学反応の分析

4-アセトキシフェニル亜鉛ヨウ化物は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、酸化されて4-アセトキシフェニルヨウ化物を生成することができます。

還元: この化合物は、還元されて4-アセトキシフェニル亜鉛臭化物を生成することができます。

置換: この化合物は、求核置換反応に関与し、ヨウ化物基が他の求核剤に置き換えられます。

これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシナトリウムなどの求核剤などがあります . これらの反応によって生成される主な生成物は、用いられる特定の試薬と条件によって異なります。

4. 科学研究への応用

4-アセトキシフェニル亜鉛ヨウ化物は、科学研究において幅広い応用があります。

科学的研究の応用

4-Acetoxyphenylzinc iodide has a wide range of applications in scientific research:

作用機序

4-アセトキシフェニル亜鉛ヨウ化物の作用機序は、クロスカップリング反応において、基質へのフェニル基の移動を含みます。 このプロセスは、パラジウムまたはニッケル触媒の存在によって促進され、亜鉛-フェニル結合を活性化し、新しい炭素-炭素結合の形成を可能にします . この機序に関与する分子標的と経路は、主にクロスカップリング反応の触媒サイクルに関連しています。

類似化合物との比較

4-アセトキシフェニル亜鉛ヨウ化物は、次のような他の類似の有機亜鉛化合物と比較することができます。

フェニル亜鉛ヨウ化物: 構造は似ていますが、アセトキシ基がないため、特定の反応では反応性が低くなります.

4-メチルフェニル亜鉛ヨウ化物: アセトキシ基ではなくメチル基が含まれており、反応性と用途が異なります.

3-アセトキシフェニル亜鉛ヨウ化物: アセトキシ基の位置が異なるため、反応性と選択性に影響を与えます.

特性

分子式 |

C8H7IO2Zn |

|---|---|

分子量 |

327.4 g/mol |

IUPAC名 |

iodozinc(1+);phenyl acetate |

InChI |

InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |

InChIキー |

ZOODOIZMGXQJGL-UHFFFAOYSA-M |

正規SMILES |

CC(=O)OC1=CC=[C-]C=C1.[Zn+]I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。